

# Piroxicam Co-crystallization: Application Notes and Protocols for Enhanced Solubility

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## Compound of Interest

Compound Name: Piroxicam

Cat. No.: B610120

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These application notes provide a comprehensive overview of co-crystallization techniques to enhance the solubility and dissolution rate of **Piroxicam**, a Biopharmaceutics Classification System (BCS) Class II drug.<sup>[1]</sup> Due to its low solubility in biological fluids, **Piroxicam** often exhibits poor bioavailability after oral administration.<sup>[1]</sup> Co-crystallization presents a promising strategy to overcome this limitation by modifying the physicochemical properties of the active pharmaceutical ingredient (API) without altering its chemical structure.<sup>[1][2]</sup>

This document details various co-crystallization methods, presents quantitative data on solubility and dissolution enhancement with different co-formers, and provides step-by-step experimental protocols.

## Introduction to Piroxicam Co-crystallization

Co-crystals are multi-component crystalline solids composed of an API and a co-former held together by non-covalent interactions, such as hydrogen bonds.<sup>[1]</sup> For **Piroxicam**, the formation of co-crystals can disrupt the stable crystal lattice of the pure drug, leading to improved aqueous solubility and a faster dissolution rate. This, in turn, can enhance the drug's bioavailability. A variety of co-formers have been successfully used to prepare **Piroxicam** co-crystals, including organic acids, amides, and other pharmaceutically acceptable compounds.<sup>[1][2][3]</sup>

The selection of an appropriate co-former and the crystallization technique are critical factors in achieving the desired solubility enhancement. Common methods for preparing **Piroxicam** co-crystals include dry grinding (neat grinding), liquid-assisted grinding, and slurry co-crystallization.<sup>[1][2]</sup>

## Quantitative Data on Solubility and Dissolution Enhancement

The effectiveness of co-crystallization in enhancing the solubility and dissolution of **Piroxicam** is evident from various studies. The following tables summarize the quantitative improvements achieved with different co-formers and techniques.

Table 1: Solubility Enhancement of **Piroxicam** Co-crystals

Co-former	Molar Ratio (Piroxicam:Co-former)	Preparation Method	Solubility Increase	Reference
Sodium Acetate	1:1	Dry Grinding	5-fold	[1]
Malic Acid	1:2	Solvent-Drop Grinding	Not explicitly quantified, but noted as significant	[3][4]
Succinic Acid	Not specified	Not specified	Not explicitly quantified, but noted as significant	[5]
p-Aminobenzoic acid	Not specified	Not specified	Not explicitly quantified, but noted as significant	
Acetamide	Not specified	Not specified	Not explicitly quantified, but noted as significant	
Thiourea	Not specified	Not specified	Not explicitly quantified, but noted as significant	

Table 2: Dissolution Rate Enhancement of **Piroxicam** Co-crystals

Co-former	Molar Ratio (Piroxicam: Co-former)	Preparation Method	Dissolution Conditions	Dissolution Enhancement	Reference
Sodium Acetate	1:1	Dry Grinding	0.1 N HCl, 37°C	15.6% (pure drug) vs. 64.8% (co- crystal) dissolved in 10 min	<a href="#">[1]</a>
Sodium Acetate	1:1	Dry Grinding	0.1 N HCl, 37°C	49.8% (pure drug) vs. 99.1% (co- crystal) dissolved in 60 min	<a href="#">[1]</a>
Malic Acid	1:2	Solvent-Drop Grinding	pH 1.2 HCl, 37°C	Greater dissolution rate than pure Piroxicam and other molar ratios	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

This section provides detailed protocols for the preparation and characterization of **Piroxicam** co-crystals.

### Co-crystal Preparation

This method involves the mechanical grinding of the API and co-former in the absence of a solvent.

Protocol for **Piroxicam**-Sodium Acetate Co-crystals (1:1 molar ratio):[\[1\]](#)

- Weigh equimolar amounts of **Piroxicam** and sodium acetate.
- Combine the powders in a mortar.
- Grind the mixture using a pestle for 45 minutes.
- Dry the resulting powder overnight at ambient temperature.
- Store the dried co-crystals in a tightly sealed container.

This technique is similar to dry grinding but with the addition of a small amount of solvent to facilitate the co-crystallization process.

#### General Protocol:

- Weigh equimolar amounts of **Piroxicam** and the chosen co-former.
- Combine the powders in a mortar.
- Add a minimal amount of a suitable solvent (e.g., 10-20  $\mu$ L per 100 mg of powder). The solvent should be one in which both components are sparingly soluble.
- Grind the mixture with a pestle for 30-60 minutes until a uniform powder is obtained.
- Dry the product under vacuum or at ambient temperature to remove the residual solvent.

In this method, the API and co-former are suspended in a solvent in which they have low solubility.

#### General Protocol:

- Weigh equimolar amounts of **Piroxicam** and the chosen co-former.
- Place the powder mixture in a vial.
- Add a solvent in which both **Piroxicam** and the co-former are poorly soluble (e.g., acetonitrile, ethyl acetate). The solid-to-solvent ratio should be such that a stirrable slurry is formed.

- Seal the vial and stir the slurry using a magnetic stirrer at a constant speed (e.g., 250 rpm) at ambient temperature.
- Stir for a sufficient time to allow for complete conversion to the co-crystal, typically 24-48 hours.
- Filter the solid from the slurry.
- Wash the collected solid with a small amount of the same solvent.
- Dry the co-crystals under vacuum or at ambient temperature.

## Characterization of Piroxicam Co-crystals

The formation and properties of the co-crystals should be confirmed using various analytical techniques.

DSC is used to determine the melting point of the co-crystals, which is typically different from the melting points of the individual components. A single, sharp endothermic peak at a new temperature is indicative of co-crystal formation.<sup>[1]</sup>

Protocol:

- Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Seal the pan and place it in the DSC instrument.
- Use an empty sealed pan as a reference.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30-250 °C).
- Record the heat flow as a function of temperature.

PXRD is a crucial technique to confirm the formation of a new crystalline phase. The diffraction pattern of the co-crystal will be unique and different from the patterns of the starting materials.

<sup>[1]</sup>

Protocol:

- Pack the powder sample into a sample holder.
- Place the holder in the PXRD instrument.
- Scan the sample over a specific  $2\theta$  range (e.g.,  $5-40^\circ$ ) using a specific X-ray source (e.g., Cu  $K\alpha$  radiation).
- Compare the resulting diffractogram with those of the pure API and co-former.

FTIR spectroscopy can provide evidence of the intermolecular interactions (e.g., hydrogen bonding) between **Piroxicam** and the co-former in the co-crystal. Shifts in the characteristic vibrational bands of functional groups (e.g., C=O, N-H, O-H) indicate the formation of new interactions.<sup>[1]</sup>

Protocol:

- Mix a small amount of the sample with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet.
- Place the pellet in the FTIR spectrometer.
- Record the infrared spectrum over a specific wavenumber range (e.g.,  $4000-400\text{ cm}^{-1}$ ).

## Solubility and Dissolution Testing

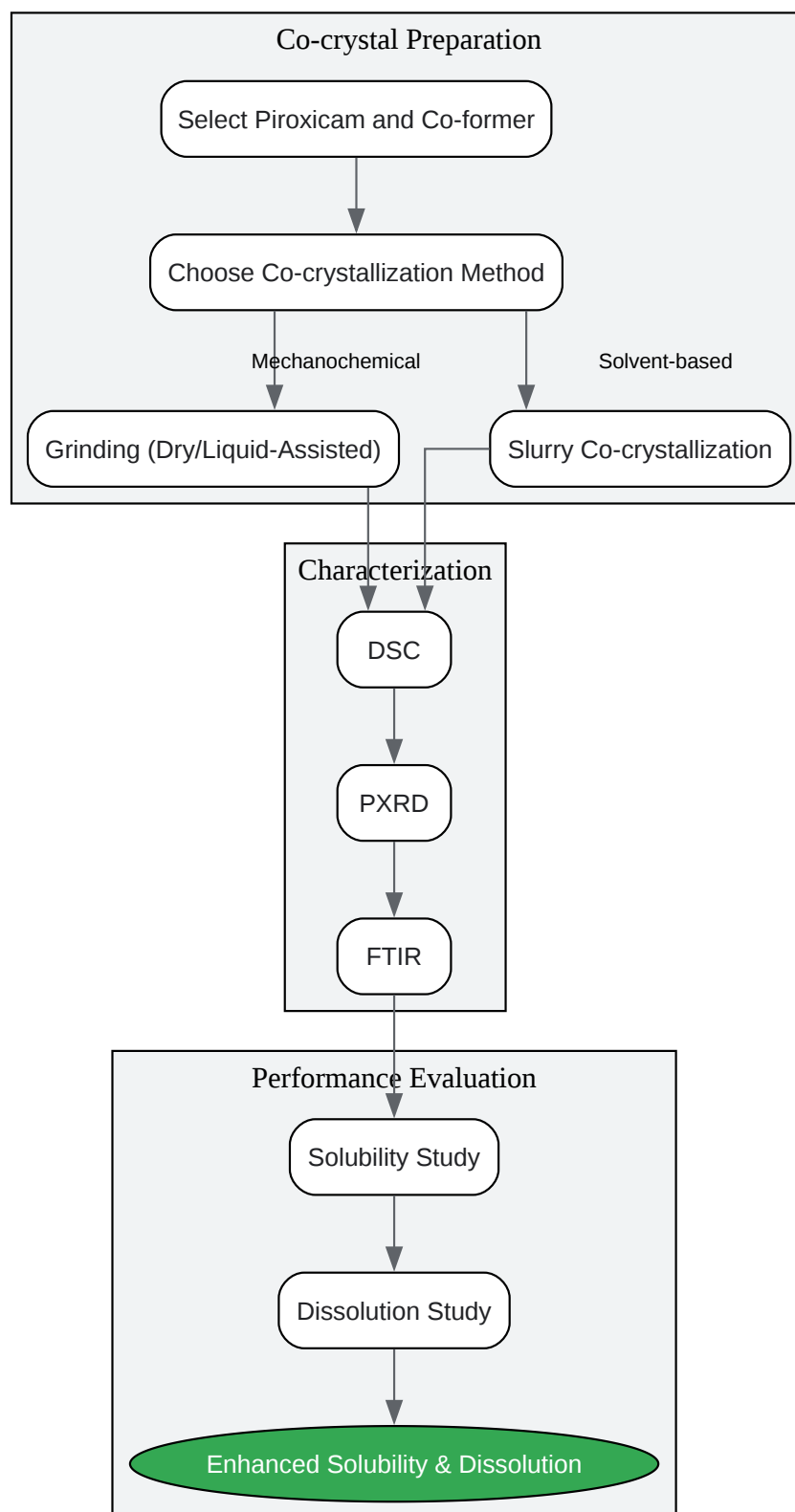
- Add an excess amount of the **Piroxicam** co-crystal to a known volume of a specific medium (e.g., distilled water, buffer of a certain pH) in a sealed vial.
- Agitate the vial at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Filter the solution to remove any undissolved solid.
- Dilute the filtrate with the dissolution medium as necessary.

- Determine the concentration of **Piroxicam** in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at  $\lambda_{\text{max}} \approx 353$  nm for acidic solutions).
- Perform the dissolution test using a USP Type II (paddle) dissolution apparatus.
- Use 900 mL of a specified dissolution medium (e.g., 0.1 N HCl) maintained at  $37 \pm 0.5$  °C.
- Set the paddle speed to 50 rpm.
- Add an amount of co-crystal powder equivalent to a specific dose of **Piroxicam** (e.g., 20 mg).
- Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of **Piroxicam** using a suitable analytical method (e.g., UV-Vis spectrophotometry).

## Visualized Workflows and Relationships

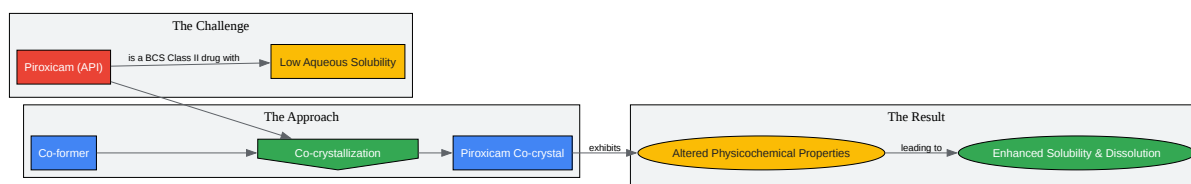
The following diagrams illustrate the experimental workflows and the logical relationships in **Piroxicam** co-crystallization for solubility enhancement.





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Caption: Experimental workflow for **Piroxicam** co-crystal preparation and evaluation.



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Caption: Logical relationship of **Piroxicam** co-crystallization for solubility enhancement.

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